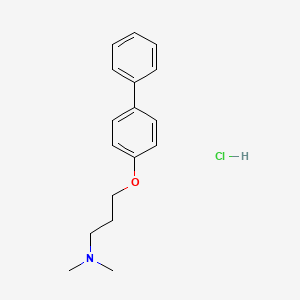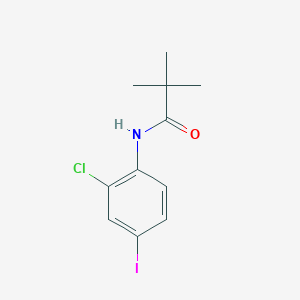![molecular formula C18H30Cl2N2O B4408006 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408006.png)
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride
Vue d'ensemble
Description
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorinated phenoxyethyl group and a dimethylpropyl group, making it a unique molecule with specific chemical properties.
Méthodes De Préparation
The synthesis of 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-(1,1-dimethylpropyl)phenol.
Ether Formation: This phenol is then reacted with 2-chloroethyl ether to form 2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl chloride.
Piperazine Substitution: The resulting compound is then reacted with 4-methylpiperazine under basic conditions to yield the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride stands out due to its unique structural features:
Similar Compounds: Compounds such as 1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-piperazine and 1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-ethylpiperazine share structural similarities.
Uniqueness: The presence of the 4-methyl group on the piperazine ring and the specific substitution pattern on the phenoxyethyl group contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O.ClH/c1-5-18(2,3)15-6-7-17(16(19)14-15)22-13-12-21-10-8-20(4)9-11-21;/h6-7,14H,5,8-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNMDKYIBRGTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B4407933.png)

![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)
![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![4-[4-[3-(Trifluoromethyl)phenoxy]butyl]morpholine;hydrochloride](/img/structure/B4407963.png)
![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4407983.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)
amine hydrochloride](/img/structure/B4407988.png)

![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

